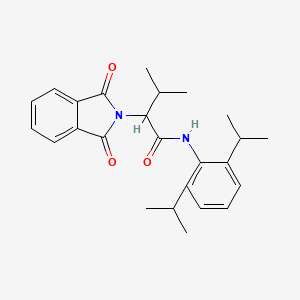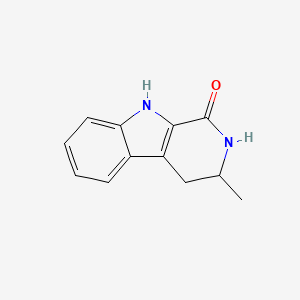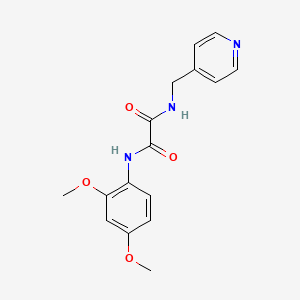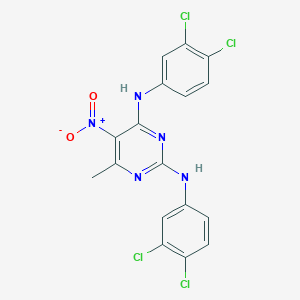![molecular formula C16H24N4O5S B5139977 N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific antagonist that has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
MPEP acts as a selective antagonist of N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, MPEP can modulate the release of neurotransmitters, including glutamate, dopamine, and GABA, and affect synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, modulating synaptic plasticity and long-term potentiation, and reducing the reinforcing effects of drugs of abuse. It has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPEP in lab experiments is its selectivity for N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, which allows researchers to specifically investigate the role of this receptor subtype in various physiological and pathological processes. However, one limitation of using MPEP is its potential off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several potential future directions for research on MPEP and N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is investigating the role of N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in the pathogenesis of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Another area of interest is exploring the potential therapeutic applications of MPEP in the treatment of psychiatric disorders, including depression and addiction. Additionally, further research is needed to better understand the potential off-target effects of MPEP and to develop more selective and potent N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide antagonists.
Synthesis Methods
MPEP can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylacetic acid with 1,2-diaminoethane followed by reaction with 2-bromoethyl methyl sulfone. The resulting intermediate is then reacted with 1-piperazinecarboxamide to yield MPEP.
Scientific Research Applications
MPEP has been extensively used in scientific research to investigate the role of N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, addiction, and autism spectrum disorders.
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c1-25-14-5-3-13(4-6-14)18-16(22)15(21)17-7-8-19-9-11-20(12-10-19)26(2,23)24/h3-6H,7-12H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHAKJQREGMTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)



![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)